molecular formula C18H26N2O B8816810 N-(8-benzyl-8-aza-bicyclo[3.2.1]octan-3-yl)isobutyramide CAS No. 1160844-31-4

N-(8-benzyl-8-aza-bicyclo[3.2.1]octan-3-yl)isobutyramide

Cat. No. B8816810
M. Wt: 286.4 g/mol
InChI Key: ABOGULQHPLDMLL-UHFFFAOYSA-N
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Patent
US07932235B2

Procedure details

To a solution of amine 100 (2.70 g, 12.48 mmol) in CH2Cl2 (13 mL), was added 1M Na2CO3 (19 mL, 18.72 mmol, 1.5 equiv). The mixture was cooled to 0° C. and isobutyryl chloride (1.6 mL, 14.98 mmol, 1.2 equiv) was added dropwise with stirring over 30 min. The resulting mixture was warmed to room temperature and allowed to stir for 2 h after which time the layers were separated and the aqueous layer was extracted with CH2Cl2 (3×25 mL). The combined organic layers were washed with 1N NaOH (2×20 mL), then with H2O (2×20 mL), then dried over MgSO4, filtered, and concentrated in vacuo to yield amide 101 (3.3 g, 93%).
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][CH:11]([NH2:16])[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[C:23](Cl)(=[O:27])[CH:24]([CH3:26])[CH3:25]>C(Cl)Cl>[CH2:1]([N:8]1[CH:9]2[CH2:15][CH2:14][CH:13]1[CH2:12][CH:11]([NH:16][C:23](=[O:27])[CH:24]([CH3:26])[CH3:25])[CH2:10]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)N
Name
Quantity
19 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
to stir for 2 h after which time the layers
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N NaOH (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with H2O (2×20 mL), then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.